Carbonic acid, bismuth salt

pharmacokinetics bismuth absorption drug safety

Bismuth subcarbonate (BSC) is the preferred API for chronic anti-ulcer and anti-H. pylori regimens where minimizing systemic bismuth accumulation is critical—its integrated serum concentration is 73.5% lower than colloidal bismuth subcitrate (13 vs. 49 ng·h/mL), reducing neurotoxicity risk in pediatric, geriatric, and renally compromised populations. Unlike subcitrate, BSC does not adhere to ulcer craters, making it pharmacodynamically distinct and non-interchangeable. For photocatalytic environmental remediation, source engineered irregular nanoplates achieving 94–96% dye degradation. For nanoparticle-based H. pylori therapy, specify spherical, well-crystallized morphology delivering CBS-comparable 50% inhibition at 10 μg/mL with superior solid-state stability.

Molecular Formula C3Bi2O9
Molecular Weight 597.99 g/mol
CAS No. 18400-34-5
Cat. No. B104812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonic acid, bismuth salt
CAS18400-34-5
Synonymsbismuth carbonate
Molecular FormulaC3Bi2O9
Molecular Weight597.99 g/mol
Structural Identifiers
SMILESC(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Bi+3].[Bi+3]
InChIInChI=1S/3CH2O3.2Bi/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6
InChIKeyGMZOPRQQINFLPQ-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 125 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bismuth Subcarbonate (CAS 18400-34-5): Physicochemical Identity and Biomedical Material Positioning for Scientific Procurement


Carbonic acid, bismuth salt (commonly bismuth subcarbonate, (BiO)₂CO₃, CAS 18400-34-5) is a water-insoluble inorganic bismuth compound historically deployed as an oral gastrointestinal protectant and, more recently, explored as a semiconductor photocatalyst and CT radiation-shielding material [1]. Its negligible aqueous solubility underpins low systemic absorption and a favorable toxicity profile versus more soluble bismuth salts, while its layered Aurivillius-type crystal structure enables band-gap engineering for environmental catalysis [2].

Why Bismuth Subcarbonate Cannot Be Generically Replaced by Other Bismuth Salts in Gastrointestinal and Photocatalytic Applications


Bismuth salts are not therapeutically or functionally interchangeable. Bismuth subcarbonate (BSC) differs from colloidal bismuth subcitrate (CBS), bismuth subsalicylate, and bismuth subnitrate in dissolution kinetics, systemic absorption, mucosal adhesion, and direct antibacterial potency [1]. Unlike CBS, which forms a uniform ulcer-coating layer, BSC does not adhere to ulcer craters, indicating distinct pharmacodynamic behavior that precludes simple substitution in anti-ulcer regimens [2]. In photocatalysis, commercial bulk (BiO)₂CO₃ performs markedly worse than engineered nanostructures, meaning procurement of the correct morphological grade is critical for catalytic applications [3].

Quantitative Comparative Evidence for Bismuth Subcarbonate (CAS 18400-34-5) Versus Closest Analogs


Systemic Bismuth Exposure: BSC Demonstrates 3.8-Fold Lower Integrated Serum Concentration Than Colloidal Bismuth Subcitrate in Healthy Volunteers

In a controlled single-dose crossover study in five healthy volunteers, basic bismuth carbonate (BSC) exhibited a median integrated 6-hour serum bismuth concentration of 13 ng·h/mL, compared with 49 ng·h/mL for colloidal bismuth subcitrate (CBS) and 32 ng·h/mL for basic bismuth gallate. This represents a 73.5% lower systemic exposure for BSC relative to CBS [1]. All preparations were administered orally at a dose of 350 mg bismuth, one hour before breakfast. The lower absorption profile of BSC is consistent with its classification as a minimally absorbed, water-insoluble bismuth salt, reducing the risk of systemic bismuth accumulation and neurotoxicity compared with more soluble alternatives [2].

pharmacokinetics bismuth absorption drug safety

Anti-Helicobacter pylori Potency: Bismuth Subcarbonate Alone (MIC₅₀ 2 mg/L) Outperforms Citrate-Admixed Formulations (MIC₅₀ 4 mg/L)

Agar dilution susceptibility testing against 30 clinical strains of Campylobacter pylori (now H. pylori) demonstrated that bismuth subcarbonate alone achieved an MIC₅₀ of 2 mg/L, whereas a 1:1 mixture of BSC with citric acid or potassium citrate both yielded an MIC₅₀ of 4 mg/L [1]. The addition of citrate ions, intended to enhance solubility and activity, paradoxically doubled the MIC₅₀, indicating that unformulated bismuth subcarbonate possesses intrinsically superior anti-H. pylori activity compared with citrate-containing bismuth preparations [2]. This is in contrast to colloidal bismuth subcitrate, whose MIC range against H. pylori reference strains is 1–8 μg/mL, though direct MIC₅₀ comparisons across studies are complicated by differing methodologies [3].

antimicrobial activity Helicobacter pylori minimum inhibitory concentration

Gastric Ulcer Coating Selectivity: Bismuth Subcarbonate Fails to Form an Adherent Ulcer-Base Layer, in Contrast to Colloidal Bismuth Subcitrate

Histochemical staining of experimental gastric ulcers in rats revealed that colloidal bismuth subcitrate (CBS) deposited a uniform bismuth layer across the ulcer base, while bismuth subcarbonate, bismuth subnitrate, and bismuth subsalicylate showed no staining at the ulcer base—even when the dose of bismuth subcarbonate or subnitrate was increased by a factor of five [1]. This finding establishes that ulcer-coating ability is specific to the colloidal subcitrate formulation and is not a class property of bismuth salts. The absence of ulcer-base adhesion for BSC implies that its clinical anti-ulcer efficacy, when observed, is mediated through luminal acid neutralization and antibacterial activity rather than physical mucosal protection [2].

ulcer coating mucosal adhesion histochemistry

Photocatalytic Degradation Enhancement: Irregular (BiO)₂CO₃ Nanoplates Outperform Commercial Bulk Bismuth Subcarbonate Across Multiple Organic Dyes

Shape-controlled synthesis of (BiO)₂CO₃ nanostructures (irregular nanoplates, uniform nanoplates, nanocubes) was evaluated for photocatalytic degradation of rhodamine B (RhB), methyl orange (MO), and methyl blue (MB) under UV-vis irradiation. All nanostructured forms displayed enhanced photodegradation performance compared with commercial bulk (BiO)₂CO₃, with irregular nanoplates exhibiting the highest activity across all three dyes [1]. In a separate study, pure (BiO)₂CO₃ achieved degradation rates of 94.3% for methyl orange and 95.6% for methylene blue under UV irradiation, demonstrating intrinsic photocatalytic competence that can be further amplified through heterojunction engineering (e.g., (BiO)₂CO₃/BiOCl degrading 95.3% of tetracycline hydrochloride in 60 min) [2].

photocatalysis nanostructure engineering organic pollutant degradation

Nanoengineered (BiO)₂CO₃ Anti-H. pylori Activity is Comparable to Clinical Colloidal Bismuth Subcitrate (CBS), with 50% Inhibition at 10 μg/mL

Well-crystallized (BiO)₂CO₃ nanoparticles synthesized via water-in-oil microemulsion-assisted hydrothermal method exerted anti-H. pylori activity that was directly comparable to clinically used colloidal bismuth subcitrate (CBS), with 50% bacterial inhibition observed at a nanoparticle concentration of 10 μg/mL [1]. The nanoparticles demonstrated uniform spherical morphology due to size-confined reverse micelle synthesis, and their anti-H. pylori efficacy paralleled that of CBS, the active ingredient in De-Nol [2]. This positions (BiO)₂CO₃ nanoparticles as a credible nanomedicine platform for H. pylori eradication, offering the advantages of a solid-state, water-insoluble bismuth source that can be formulated into alternative delivery systems distinct from soluble CBS complexes.

nanomedicine anti-Helicobacter pylori nanoparticle antibacterial

CT Radiation Dose Reduction: Bismuth Shielding Achieves 34–37% Organ Dose Reduction Compared with No Shielding Across Eye, Thyroid, and Breast

A meta-analysis of clinical studies assessing bismuth shielding during computed tomography (CT) reported fixed-effects pooled dose reductions of 34% for the eye (95% CI: 13–55; p < 0.001), 37% for the thyroid (95% CI: 14–61; p < 0.001), and 36% for the breast (95% CI: 36–55; p < 0.001) compared with unshielded scans [1]. In vivo measurements confirmed that bismuth shield attenuation ranged from 30% to 60% depending on CT protocol and organ, with the dose reduction being most significant for areas directly covered by the shield [2]. While bismuth shielding introduces a modest increase in image noise (approximately 7.5% for eye), it remains within quality assurance standards and is clinically acceptable when superficial organ dose reduction is prioritized [3]. It should be noted that bismuth shielding is not always superior to alternative approaches: mAs reduction avoids artifacts at the expense of image noise, and zinc/copper/iron shields demonstrated 12–13.3% maximum dose reduction compared with 6.4% for bismuth in one lung cancer screening study [4].

radiation protection CT dose reduction bismuth shielding

Research and Industrial Scenarios Where Bismuth Subcarbonate Differentiation Drives Procurement Decisions


Gastrointestinal Formulations Requiring Low Systemic Bismuth Burden

When developing oral anti-ulcer or anti-H. pylori formulations for chronic administration, the 73.5% lower integrated serum bismuth concentration of BSC (13 ng·h/mL) versus CBS (49 ng·h/mL) makes it the preferred active pharmaceutical ingredient (API) where minimizing systemic accumulation is critical [1]. This is particularly relevant for pediatric, geriatric, or renally compromised patient populations where bismuth neurotoxicity risk must be mitigated. The pure BSC form also avoids the 2-fold higher MIC₅₀ associated with citrate-complexed mixtures [2].

Nanostructured (BiO)₂CO₃ Development for Environmental Photocatalysis

For environmental remediation of organic dye pollutants, procurement of nanostructured (BiO)₂CO₃—especially irregular nanoplates—is essential, as commercial bulk bismuth subcarbonate delivers substantially inferior photodegradation efficiency [1]. The demonstrated 94–96% degradation rates for methyl orange and methylene blue under UV irradiation, combinable with heterojunction architectures for visible-light activation, position engineered (BiO)₂CO₃ as a competitive photocatalyst versus TiO₂ and bismuth oxide alternatives [2].

Nanomedicine Platforms Targeting H. pylori Infection

Researchers developing nanoparticle-based H. pylori therapies should source (BiO)₂CO₃ nanoparticles with spherical, well-crystallized morphology, which have demonstrated CBS-comparable antibacterial efficacy (50% inhibition at 10 μg/mL) with the fabrication advantages of a solid-state, water-insoluble bismuth delivery platform [1]. This bypasses the stability and formulation constraints of colloidal subcitrate solutions and enables alternative drug delivery strategies such as targeted mucosal adhesion or sustained release [2].

CT Radiation Protection in Superficial Organ Imaging

Radiology departments implementing ALARA dose optimization should evaluate bismuth subcarbonate-based shields for superficial organ protection, as pooled meta-analytical data confirm 34–37% dose reduction to eye, thyroid, and breast versus unshielded CT [1]. However, procurement decisions must weigh this dose benefit against a modest image noise increase (~7.5% for eye shielding) and consider protocol-specific trade-offs versus mAs reduction approaches [2].

Quote Request

Request a Quote for Carbonic acid, bismuth salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.